molecular formula C18H20N4O3 B2482548 N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide CAS No. 1396808-75-5

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2482548
CAS No.: 1396808-75-5
M. Wt: 340.383
InChI Key: YHZZZWBPQXCGGS-UHFFFAOYSA-N
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Description

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide is a complex organic compound that features a unique structure combining a phenylpiperazine moiety, an oxazole ring, and a cyclopropanecarboxamide group

Future Directions

Given the biological activity of many compounds containing phenylpiperazine, oxazole, or cyclopropanecarboxamide groups, this compound could be of interest for further study . Potential areas of research could include its synthesis, its physical and chemical properties, and its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the phenylpiperazine intermediate. This intermediate is then reacted with an oxazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the oxazole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide: Explored for its potential as a biochemical probe.

Uniqueness

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-16(13-6-7-13)20-18-19-15(12-25-18)17(24)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZZZWBPQXCGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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